2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound combining a chloro-substituted benzothiazole core with a 5-methyl-1,3,4-thiadiazole moiety linked via an acetamide bridge. This structural design leverages the pharmacological significance of both benzothiazole and thiadiazole scaffolds, which are known for their anticancer, antimicrobial, and anti-inflammatory activities . The 4-chloro substitution on the benzothiazole ring enhances lipophilicity and bioavailability, while the methyl group on the thiadiazole ring modulates electronic properties and steric interactions .
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5OS2/c1-7-17-18-12(21-7)15-10(20)6-19(2)13-16-11-8(14)4-3-5-9(11)22-13/h3-5H,6H2,1-2H3,(H,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXJTFVHOLHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorobenzo[d]thiazole: This can be achieved by reacting 4-chloroaniline with carbon disulfide and sulfur in the presence of a base, followed by cyclization.
Methylation: The resulting 4-chlorobenzo[d]thiazole is then methylated using methyl iodide in the presence of a base to form the methylamino derivative.
Acetamide Formation: The methylamino derivative is then reacted with chloroacetyl chloride to form the acetamide intermediate.
Thiadiazole Ring Formation: Finally, the acetamide intermediate is reacted with thiosemicarbazide under acidic conditions to form the 5-methyl-1,3,4-thiadiazole ring, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzo[d]thiazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases, including cancer and infectious diseases.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound shares structural similarities with several 1,3,4-thiadiazole derivatives synthesized for biological evaluation. Below is a comparative analysis of its structural and functional attributes against analogues:
Key Observations
Benzothiazole vs. Thiadiazole Core : The target compound’s dual heterocyclic system distinguishes it from simpler thiadiazole derivatives (e.g., 4g, 4h) and sulfonamide-based drugs like sulfamethizole. The benzothiazole moiety may enhance DNA intercalation or kinase inhibition, as seen in other benzothiazole-based anticancer agents .
Substituent Effects: The 4-chloro group on benzothiazole increases metabolic stability compared to non-halogenated analogues .
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound comprises several functional groups that contribute to its biological activity:
- Chlorobenzo[d]thiazole moiety
- Methylamino group
- Thiadiazole structure
These features indicate potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit antimicrobial properties. The presence of the chlorobenzo[d]thiazole group suggests that this compound may also possess similar effects. A comparative analysis of related compounds shows:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(2-thiophenyl)-benzamide | Contains a chloro group and thiophene | Antimicrobial properties |
| 5-Amino-thiazole derivatives | Thiazole ring with amino substitutions | Anticancer activity |
| N-(benzo[d]thiazol-2-yl)-acetamides | Similar acetamide structure | COX inhibition |
This table highlights how structural similarities can influence biological profiles.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing thiadiazole and thiazole groups. For instance, a study on 1,3,4-thiadiazole derivatives showed significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds exhibited IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL.
- HepG2 (liver cancer) : Similar trends were observed with varying degrees of selectivity towards cancer cells over normal cells.
The mechanism underlying this activity often involves the induction of apoptosis through modulation of apoptotic markers like Bax/Bcl-2 ratio and caspase activation .
The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis. This interaction reduces melanin production in melanocytes, indicating potential applications in dermatological treatments.
- Cell Cycle Modulation : Studies reveal that treatment with related compounds results in cell cycle arrest at critical phases (S and G2/M), leading to reduced proliferation of cancer cells .
- Apoptosis Induction : The increase in apoptotic markers following treatment suggests that the compound may promote programmed cell death in malignant cells.
Case Studies
A selection of case studies provides further insight into the efficacy of this compound:
- In Vitro Studies : A series of experiments demonstrated that derivatives similar to our target compound exhibited potent cytotoxicity against MCF-7 and HepG2 cell lines, with some derivatives showing IC50 values as low as 2.32 µg/mL .
- In Vivo Studies : Animal models have shown that certain thiazole-containing compounds effectively target tumor cells, indicating their potential for therapeutic use in oncology .
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Maintain 20–25°C during acylation to prevent side reactions (e.g., decomposition of chloroacetyl chloride) .
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
- Catalysts/Bases : Sodium hydride (NaH) or triethylamine (TEA) facilitates deprotonation and accelerates intermediate formation .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity . Characterization via NMR and HPLC ensures yield and structural fidelity .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylamino and thiadiazole peaks) and confirms substitution patterns .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- Mass Spectrometry (HRMS) : Confirms molecular ion mass and fragmentation patterns .
- X-ray Crystallography (if crystals form): Resolves 3D structure and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer: SAR strategies involve systematic structural modifications:
- Substituent Variation : Replace the 4-chloro group on the benzothiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Heterocycle Replacement : Swap the 1,3,4-thiadiazole ring with triazole or oxadiazole to assess ring size/electronic impacts on target binding .
- Bioisosteric Exchange : Replace the methylamino group with ethyl or cyclopropyl to probe steric effects . Biological testing (e.g., enzyme inhibition assays) and molecular docking validate hypotheses .
Q. How can contradictory data in reported synthesis protocols be resolved?
Methodological Answer: Address discrepancies through:
- Reaction Replication : Repeat methods from conflicting sources (e.g., cyclization with NaOH vs. H₂SO₄) under controlled conditions .
- Advanced Analytics : Use HPLC-MS to trace intermediate formation and identify side products .
- Computational Modeling : Simulate reaction pathways (e.g., DFT calculations) to predict optimal conditions (e.g., solvent polarity, catalyst) .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?
Methodological Answer: Mechanistic studies require interdisciplinary methods:
- Enzyme Inhibition Assays : Test activity against kinases or proteases linked to diseases (e.g., cancer) .
- Cellular Uptake Studies : Use fluorescently tagged analogs with confocal microscopy to track intracellular localization .
- Proteomics/Transcriptomics : Identify differentially expressed proteins/genes post-treatment to map signaling pathways .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., binding affinity to ATP-binding pockets) .
Q. How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer: Stability assessment involves:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal degradation thresholds .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .
- Plasma Stability : Incubate with human/animal plasma and quantify remaining compound via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
